molecular formula C6H12ClNO B1360136 4-chloro-N,N-dimethylbutanamide CAS No. 22813-58-7

4-chloro-N,N-dimethylbutanamide

Cat. No. B1360136
CAS RN: 22813-58-7
M. Wt: 149.62 g/mol
InChI Key: FYVXMHXMWHEEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N,N-dimethylbutanamide, also known as N,N-DIMETHYL-4-CHLOROBUTANAMIDE, is a chemical compound with the molecular formula C6H12ClNO . It has a molecular weight of 149.62 g/mol . The compound is a colorless to yellow liquid .


Physical And Chemical Properties Analysis

4-chloro-N,N-dimethylbutanamide has a density of 1.0±0.1 g/cm3, a boiling point of 221.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 38.4±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 143.3±3.0 cm3 .

Scientific Research Applications

  • Synthesis and Reactivity : 4-chloro-N,N-dimethylbutanamide is used in the synthesis of N-substituted 2,4-dichloro-3,3-dimethylbutanamides, which can further be converted to 3-chloropyrrolidin-2-ones under alkaline conditions. This compound serves as an intermediate in various synthetic pathways (Shinkevich et al., 2008).

  • One-Pot Synthesis Applications : A study demonstrates the use of 4-chloro-2,2-dimethylbutanal, a related compound, in a one-pot synthesis process to produce 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles in an environmentally benign way. This underscores its role in efficient and sustainable chemical synthesis (D’hooghe et al., 2009).

  • Intermediates in Chemical Synthesis : The compound is used as an intermediate in the synthesis of other chemicals, such as 2,3-dihydroxy-2,3-dimethylbutanoic acid. Its versatility in chemical reactions is highlighted by its involvement in various stages of the synthetic process (Powell et al., 1978).

  • Bacterial Biofilm Inhibition and Hemolytic Activity : 4-chloro-N,N-dimethylbutanamide derivatives are investigated for their ability to inhibit bacterial biofilm formation against Staphylococcus aureus and Escherichia coli. This application highlights its potential in medical and pharmaceutical research (Abbasi et al., 2020).

  • Electrochemical Applications : Studies explore the electrochemical reduction of compounds like 1-chloro-4-iodobutane, which is related to 4-chloro-N,N-dimethylbutanamide, indicating potential applications in electrochemical processes and materials science (Pritts & Peters, 1995).

  • Photodecomposition Studies : Research into the photodecomposition of related compounds like N’-(4-chloro-o-tolyl)-N,N-dimethylformamidine provides insights into the behavior of 4-chloro-N,N-dimethylbutanamide under light exposure, which is significant for environmental and degradation studies (Knowles & Sengupta, 1969).

properties

IUPAC Name

4-chloro-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVXMHXMWHEEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177369
Record name 4-Chloro-N,N-dimethylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N,N-dimethylbutanamide

CAS RN

22813-58-7
Record name 4-Chloro-N,N-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22813-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N,N-dimethylbutyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N,N-dimethylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N,N-dimethylbutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-N,N-dimethylbutanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83T665YQ5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-butyryl chloride (1.12 ml, 10.0 mmol) and dimethyl-amine hydrochloride (4.1 g, 50.0 mmol) in THF at 5° C. was added 2M NaOH (30 ml, 60.0 mmol) dropwise over 30 minutes while maintaining reaction temperature between 5-10° C. The reaction was stirred for additional 1.5 h and was concentrated, extracted with EtOAc (×2). The combined organic layer was washed with 1M HCl (×2), brine, dried over Na2SO4, and concentrated in vacuo to yield the title compound as colorless oil (1.5 g, ˜100%). The crude was used without further purification.
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 50.0 g (1.11 mole) of dimethylamine in 100 ml of tetrahydrofuran was added dropwise to a solution of 28.2 (0.20 mole) of 4-chlorobutyryl chloride in 50 ml of tetrahydrofuran. The reaction mixture was stirred mechanically while the temperature was maintained between 5° C. and 15° C. throughout the addition. After the final addition, the solution was filtered to remove solid precipitates, and the filtrate concentrated under reduced pressure to yield 29.6 g (99%) of a yellow liquid. An analytical sample was prepared by filtering the liquid through a small bed of silica gel and eluting with ethyl acetate-hexane (1:1). The fractions containing the desired product were combined and concentrated under reduced pressure to give the title compound as a light-yellow liquid.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
28.2
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.